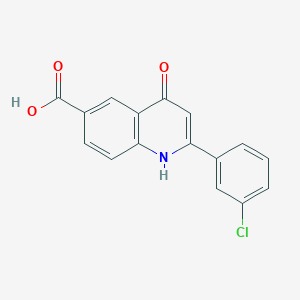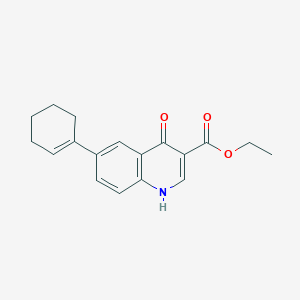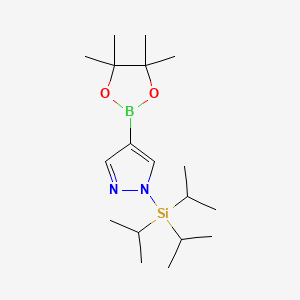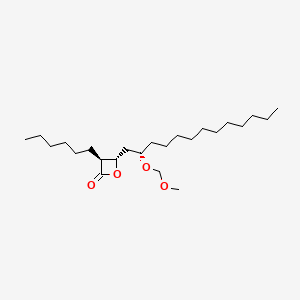![molecular formula C11H8Br2O B11832083 3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel-](/img/structure/B11832083.png)
3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- is a complex organic compound characterized by its unique structure, which includes a cyclopenta[b]benzofuran core with two bromine atoms at the 5 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- typically involves a multi-step process. One common method is the oxidative phenol-enamine formal [3 + 2] cycloaddition, which is catalyzed by hemin and t-butyl hydroperoxide (t-BuOOH). This environmentally benign method offers excellent atom- and step-economy, making it a sustainable choice for synthesizing cyclopenta[b]benzofuran scaffolds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable synthesis are likely to be applied. This includes the use of catalytic processes and minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bromine atoms or other functional groups.
Substitution: The bromine atoms at the 5 and 7 positions can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine positions.
Wissenschaftliche Forschungsanwendungen
3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules.
Medicine: Its unique structure and reactivity make it a potential lead compound for drug development.
Industry: The compound’s properties may be exploited in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cell signaling and function. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-Cyclopenta[b]benzofuran-5-carboxylic acid, 7-bromo-3a,8b-dihydro-: This compound shares a similar core structure but differs in functional groups.
Cyclopenta[b]benzofurans: A broader class of compounds with variations in substituents and functional groups.
Uniqueness
3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- is unique due to its specific bromine substitutions and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H8Br2O |
|---|---|
Molekulargewicht |
315.99 g/mol |
IUPAC-Name |
(3aR,8bR)-5,7-dibromo-3a,8b-dihydro-3H-cyclopenta[b][1]benzofuran |
InChI |
InChI=1S/C11H8Br2O/c12-6-4-8-7-2-1-3-10(7)14-11(8)9(13)5-6/h1-2,4-5,7,10H,3H2/t7-,10-/m1/s1 |
InChI-Schlüssel |
XMRSECBNWCYXBL-GMSGAONNSA-N |
Isomerische SMILES |
C1C=C[C@H]2[C@@H]1OC3=C2C=C(C=C3Br)Br |
Kanonische SMILES |
C1C=CC2C1OC3=C2C=C(C=C3Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


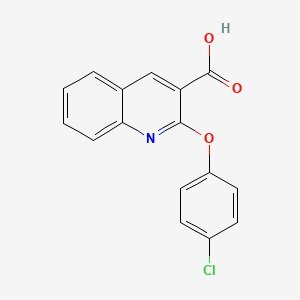
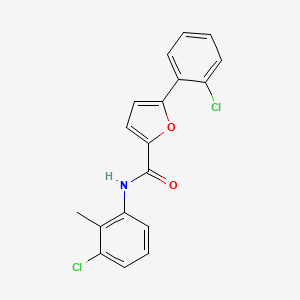


![1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11832044.png)
![4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11832050.png)
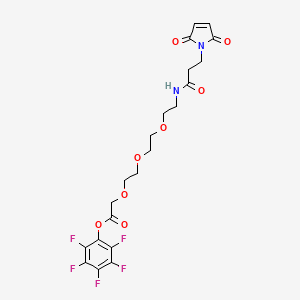
![N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11832056.png)
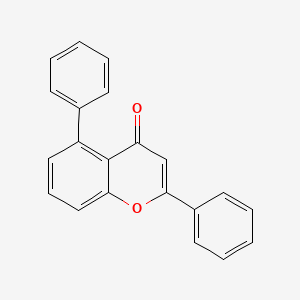
![methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide](/img/structure/B11832064.png)
